molecular formula C12H12N4 B5768726 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine

2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine

Cat. No. B5768726
M. Wt: 212.25 g/mol
InChI Key: VEPRMXDWIFLHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. It has also been shown to have antibacterial activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine in lab experiments is its potential as a new anticancer drug. Its ability to inhibit topoisomerase II and induce cell death in cancer cells makes it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine. One direction is to further investigate its mechanism of action and its potential as a new anticancer drug. Another direction is to study its potential use in treating other diseases, such as malaria and tuberculosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to develop new methods for synthesizing this compound more efficiently.

Synthesis Methods

2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with methyl isocyanate to form 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxamidine. This intermediate is then reduced with sodium borohydride to form the final product, 2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-amine has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating other diseases, such as malaria and tuberculosis.

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-16-6-2-3-11(16)12-14-9-5-4-8(13)7-10(9)15-12/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPRMXDWIFLHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-amine

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